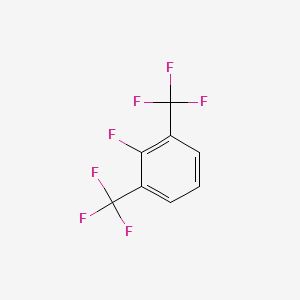

2-Fluoro-1,3-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWHYSFVNCLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660171 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-09-9 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis leverages a multi-step approach commencing with the commercially available 1,3-bis(trifluoromethyl)benzene. Key transformations include a regioselective nitration, subsequent reduction of the nitro group to form the critical amine intermediate, and a concluding Balz-Schiemann reaction to introduce the fluorine atom. This document offers detailed experimental protocols, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. This compound, with its distinct substitution pattern of a fluorine atom flanked by two trifluoromethyl groups, represents a key synthon for accessing novel chemical entities with potentially enhanced biological activity and material properties.

This guide delineates a logical and experimentally viable synthetic route to this target molecule, emphasizing the rationale behind the chosen methodologies and providing practical, step-by-step protocols.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from 1,3-bis(trifluoromethyl)benzene. The core of this strategy lies in the introduction of a nitrogen-containing functional group that can be readily converted to the desired fluorine atom.

The proposed synthetic pathway is as follows:

-

Nitration: Regioselective nitration of 1,3-bis(trifluoromethyl)benzene to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.

-

Reduction: Reduction of the nitro group to the corresponding amine, 2,6-bis(trifluoromethyl)aniline.

-

Fluorination: Conversion of the amine to the target fluoro-compound via the Balz-Schiemann reaction.

This strategy is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are strong deactivating and meta-directing substituents. However, the position ortho to both CF3 groups (the C2 position) is the most deactivated. Therefore, nitration is expected to occur at the C4 (and C6) position, which is meta to one CF3 group and para to the other. To achieve nitration at the sterically hindered and electronically disfavored C2 position, forcing conditions are generally required. The use of a potent nitrating system, such as a mixture of fuming nitric acid and fuming sulfuric acid, is necessary to overcome the deactivation of the ring.

Experimental Protocol

Caution: This reaction involves the use of highly corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-bis(trifluoromethyl)benzene (1.0 eq).

-

Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 90%) to fuming sulfuric acid (e.g., 20% oleum) at 0 °C.

-

Reaction Execution: Cool the flask containing the starting material to 0 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.

Step 2: Reduction of 2-Nitro-1,3-bis(trifluoromethyl)benzene

Mechanistic Rationale

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metals in acidic media.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] Alternatively, reduction with a metal such as iron or tin in the presence of hydrochloric acid is a classic and robust method.[1]

Experimental Protocol (Catalytic Hydrogenation)

Caution: Hydrogen gas is flammable and can form explosive mixtures with air. This reaction should be conducted in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment.

-

Reaction Setup: To a hydrogenation vessel, add 2-nitro-1,3-bis(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.[2]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2,6-bis(trifluoromethyl)aniline, which can be used in the next step, often without further purification.

Step 3: Balz-Schiemann Reaction for Fluorination

Mechanistic Rationale

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aromatic amines.[3][4] The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). In the Balz-Schiemann reaction, fluoroboric acid (HBF4) is typically used, which forms the relatively stable aryldiazonium tetrafluoroborate salt.[4][5]

-

Thermal or Photochemical Decomposition: The isolated diazonium tetrafluoroborate salt is then decomposed, usually by heating, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[6]

The presence of two strongly electron-withdrawing trifluoromethyl groups in 2,6-bis(trifluoromethyl)aniline significantly reduces the basicity of the amino group. This can make diazotization more challenging, potentially requiring stronger acidic conditions or alternative diazotizing agents.[7]

Caption: General mechanism of the Balz-Schiemann reaction.

Experimental Protocol

Safety Precaution: Aryl diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care.[8] Always use a blast shield and appropriate PPE. Avoid scraping or grinding the solid diazonium salt.

-

Diazotization:

-

In a flask, dissolve 2,6-bis(trifluoromethyl)aniline (1.0 eq) in a solution of fluoroboric acid (HBF4, e.g., 48% in water). Cool the mixture to 0 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO2) (a slight excess, e.g., 1.05 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The aryldiazonium tetrafluoroborate salt will often precipitate as a solid.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a cold, low-boiling point organic solvent like diethyl ether or ethanol to aid in drying.

-

Dry the isolated salt under vacuum at low temperature. Crucially, do not heat the salt to dryness.

-

-

Thermal Decomposition:

-

Place the dried diazonium tetrafluoroborate salt in a flask equipped for distillation.

-

Heat the solid gently and carefully. The decomposition can be exothermic.[9] A sand bath or an oil bath is recommended for controlled heating.

-

The decomposition will be evidenced by the evolution of nitrogen gas. The liquid this compound product can be distilled directly from the reaction flask.

-

Alternatively, the decomposition can be carried out in a high-boiling inert solvent (e.g., chlorobenzene or hexane), which can help to moderate the reaction.[6]

-

-

Purification:

-

The collected distillate can be further purified by redistillation or column chromatography to obtain the final product of high purity.

-

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.5-8.0 ppm) due to coupling with the fluorine atom and the trifluoromethyl groups. |

| ¹³C NMR | Aromatic carbons will show characteristic C-F couplings. The carbon attached to the fluorine will exhibit a large one-bond coupling constant. The carbons of the trifluoromethyl groups will appear as quartets due to C-F coupling.[10] |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine atom and another for the two equivalent trifluoromethyl groups. The CF₃ signal will likely be a doublet due to coupling with the aromatic fluorine. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of C₈H₃F₇ should be observed. |

Safety and Handling

-

Nitrating agents: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.

-

Diazonium Salts: Aryldiazonium tetrafluoroborates are generally more stable than their chloride or nitrate counterparts but should always be treated as potentially explosive.[8] Avoid friction, shock, and heat when handling the dry salt. It is recommended to use them immediately after preparation.

-

Hydrogen Gas: Flammable and explosive. Ensure proper ventilation and absence of ignition sources during hydrogenation.

-

Fluoroboric Acid: Highly corrosive and toxic. Handle with appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving nitration, reduction, and a Balz-Schiemann reaction. While the electron-withdrawing nature of the trifluoromethyl groups presents certain challenges, particularly in the diazotization step, these can be overcome with careful control of reaction conditions. This guide provides a solid foundation for researchers to produce this valuable fluorinated building block, enabling further exploration in the fields of medicinal chemistry and materials science. Adherence to the outlined safety protocols is paramount throughout the synthetic sequence.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. quora.com [quora.com]

An In-Depth Technical Guide to 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,3-bis(trifluoromethyl)benzene, identified by the CAS number 887268-09-9, is a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and two trifluoromethyl (CF₃) groups onto a benzene ring imparts a unique combination of electronic and physicochemical properties. These characteristics, including enhanced metabolic stability, increased lipophilicity, and altered reactivity, make it a valuable building block for the synthesis of novel bioactive molecules and advanced materials.

While specific research on the direct biological applications of this compound is not extensively documented in publicly available literature, its structural motifs are of great interest to drug discovery programs. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive overview of the known properties of this compound, alongside an expert analysis of its potential applications and experimental considerations, drawing from the broader understanding of fluorinated aromatic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 887268-09-9 | N/A |

| Molecular Formula | C₈H₃F₇ | N/A |

| Molecular Weight | 232.10 g/mol | N/A |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 71-72 °C at 7 mmHg | [4] |

| Density | 1.530 g/mL | [4] |

| Flash Point | 77 °C (170.6 °F) | [4] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its substituents: the fluorine atom and the two trifluoromethyl groups.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is generally deactivated towards EAS due to the strong electron-withdrawing nature of the two trifluoromethyl groups. However, the fluorine atom, despite being highly electronegative, can act as a resonance donor, which can influence the regioselectivity of substitution reactions.[5][6] In comparison to chlorobenzene, fluorobenzene can be more reactive in EAS, with a strong preference for para-substitution.[5][6] For this compound, electrophilic attack would be significantly hindered, but if it were to occur, it would likely be directed to the position para to the fluorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of three strongly electron-withdrawing groups (one fluorine and two trifluoromethyls) renders the aromatic ring highly susceptible to nucleophilic attack.[7] The fluorine atom is an excellent leaving group in SNAr reactions, making this compound a valuable precursor for the synthesis of a variety of derivatives where the fluorine is displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is particularly useful in the construction of complex molecules in medicinal and materials chemistry.[8]

The Role of Trifluoromethyl Groups in Drug Discovery

The trifluoromethyl group is a privileged moiety in modern drug design, and its presence in this compound suggests significant potential for its derivatives as therapeutic agents.[1][2][3]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10][11] This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[9][10]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets. This property can be fine-tuned by balancing the overall molecular structure.

-

Binding Affinity and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for the target protein.[1][2][3]

Conceptual Experimental Workflow for Biological Evaluation

Given the physicochemical properties of this compound, a logical first step in its biological evaluation would be to screen it for cytotoxic effects against a panel of cancer cell lines. The following diagram illustrates a general workflow for such an investigation.

Caption: A conceptual workflow for the initial biological evaluation of a novel compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

-

This compound (CAS 887268-09-9)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Safety and Handling

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[4][14][15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][14][15][16] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][14][15][16]

Conclusion

While direct biological data for this compound (CAS 887268-09-9) is limited, its chemical structure strongly suggests its utility as a valuable building block in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive fluorine atom for SNAr reactions, combined with the beneficial properties imparted by the trifluoromethyl groups, provides a versatile platform for chemical exploration. The conceptual workflows and experimental protocols provided in this guide offer a solid foundation for researchers to begin investigating the potential of this and related fluorinated aromatic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kosheeka.com [kosheeka.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Guide to the Structural Elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Abstract: The precise structural characterization of highly fluorinated organic compounds is a critical prerequisite for their application in pharmaceutical, agrochemical, and materials science research. The presence of multiple fluorine atoms introduces unique spectroscopic challenges and opportunities. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a key aromatic building block. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural confirmation. The methodologies detailed herein serve as a robust template for researchers and drug development professionals engaged in the analysis of complex organofluorine molecules.

Introduction and Strategic Overview

This compound (C₈H₃F₇) is a substituted aromatic compound whose utility often lies as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom and two trifluoromethyl groups onto a benzene ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making its derivatives of significant interest.

However, the very features that make it chemically valuable also complicate its structural verification. The presence of seven fluorine atoms in three distinct chemical environments necessitates a sophisticated analytical approach. Simple 1D NMR, while useful, is insufficient for conclusive assignment. This guide outlines a logical, integrated workflow designed to systematically deconstruct and confirm the molecule's precise architecture. Our approach prioritizes not just the acquisition of data, but the cross-validation of results between orthogonal techniques to ensure the highest degree of scientific certainty.

Experimental & Logic Workflow

The elucidation process is a systematic investigation where each step builds upon the last. The initial hypothesis, derived from the compound's name, is confirmed by determining its molecular formula and identifying its core functional groups. Subsequent, more detailed analyses establish the precise atomic connectivity and spatial arrangement.

Caption: A logical workflow for the structural elucidation of this compound.

Safety & Handling

Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[2][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2][3]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][4] For skin contact, wash off immediately with plenty of soap and water.[4] If inhaled, move the person to fresh air.[3]

Mass Spectrometry: Molecular Weight and Formula Confirmation

The foundational step in any structure elucidation is to confirm the molecular weight and, by extension, the elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust choice for this volatile, non-polar molecule.

Causality: The primary objective is to observe the molecular ion peak (M⁺) and verify that its mass-to-charge ratio (m/z) matches the calculated exact mass of C₈H₃F₇. This provides the first piece of concrete evidence that we are analyzing the correct compound. Fragmentation patterns offer further structural clues. The presence of strong C-F bonds and trifluoromethyl groups leads to characteristic fragmentation pathways, such as the loss of F, CF₂, or CF₃ radicals.[5][6]

Expected Data

| Feature | Expected Value | Rationale |

| Molecular Formula | C₈H₃F₇ | Based on the compound name. |

| Exact Mass | 232.0122 | Calculated for C₈H₃F₇. |

| Molecular Ion (M⁺) | m/z 232 | The parent molecule with one electron removed. |

| Key Fragments | m/z 213m/z 182m/z 163 | Corresponds to [M-F]⁺Corresponds to [M-CF₂]⁺ (rearrangement)Corresponds to [M-CF₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ion source to 70 eV, a standard energy for generating reproducible fragmentation patterns.[5]

-

Data Acquisition: Acquire data over a mass range of m/z 30-300 to ensure capture of the molecular ion and key fragments.

-

Analysis: Identify the molecular ion peak at m/z 232. Analyze the fragmentation pattern and compare it to known patterns for trifluoromethyl-substituted benzenes to gain confidence in the presence of these groups.[7]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it serves to confirm the aromatic nature of the core and the presence of carbon-fluorine bonds.

Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. This allows us to confirm the presence of the benzene ring through its C-H and C=C stretching vibrations and to identify the strong absorptions associated with the numerous C-F bonds.[8][9]

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on an sp²-hybridized carbon in an aromatic ring.[10] |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | A series of peaks resulting from the stretching vibrations within the benzene ring.[9] |

| 1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. This region will be complex due to the two different types of C-F bonds (Ar-F and Ar-CF₃). |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The position of these bands can be diagnostic of the substitution pattern on the benzene ring.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR

-

Sample Preparation: As the compound is a liquid, place one drop directly onto the ATR crystal or onto a KBr/NaCl salt plate to create a thin film.

-

Background Scan: Perform a background scan of the empty ATR crystal or clean salt plate to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For a highly fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR, including 2D correlation experiments, is essential for unambiguous assignment.[11][12][13] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[14][15][16][17]

Predicted Structure and Atom Numbering

¹H NMR Spectroscopy

Causality: The three aromatic protons (H4, H5, H6) are chemically distinct and will give rise to separate signals. Their chemical shifts are influenced by the electron-withdrawing fluorine substituents, and their splitting patterns (multiplicity) are dictated by spin-spin coupling to neighboring protons and fluorine atoms.

-

H5: Expected to be a triplet of doublets (td) or a complex multiplet, coupled to H4, H6, and potentially long-range coupling to the fluorine at C2 and the CF₃ groups.

-

H4 & H6: These protons will be doublets of doublets (dd) or more complex multiplets, coupled to H5 and showing long-range couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

Causality: This is the most diagnostic NMR experiment. We expect two signals due to the symmetry of the molecule: one for the two equivalent CF₃ groups and one for the single fluorine atom at the C2 position. The large chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[15][17]

-

CF₃ groups (F7, F8): A single resonance, likely appearing around -63 ppm relative to CFCl₃, which is typical for Ar-CF₃ groups.[18] This signal will be split into a triplet due to coupling with the two adjacent aromatic protons (H4 and H6).

-

Aromatic Fluorine (F2): A single resonance at a different chemical shift, split into a triplet by coupling to the two adjacent protons (H4 and H6).

¹³C NMR Spectroscopy

Causality: Due to symmetry, we expect to see five distinct carbon signals: C1/C3, C2, C4/C6, C5, and the carbon of the CF₃ groups. The signals will be split by coupling to the attached fluorine atoms (¹JCF) and protons. A proton-decoupled spectrum is standard, but C-F coupling will remain.

-

C1/C3 & C(CF₃): These will appear as quartets due to coupling with the three fluorine atoms of the CF₃ group.

-

C2: This signal will be a doublet due to coupling with the directly attached fluorine atom.

-

C4/C6 & C5: These signals will show smaller couplings to neighboring fluorine atoms.

2D NMR for Connectivity

Causality: While 1D spectra identify the pieces, 2D spectra show how they are connected.[19]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between H4-H5 and H5-H6 will confirm their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This will definitively link H4 to C4, H5 to C5, and H6 to C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the full structure. For example, correlations from H4 to C2, C5, and C6 will establish the connectivity around that part of the ring.

Caption: Expected key HMBC (²JCH, ³JCH) correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies. Shim the magnetic field for optimal homogeneity.[15]

-

1D ¹H Acquisition: Acquire a standard proton spectrum.

-

1D ¹⁹F Acquisition: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum to observe and then simplify the fluorine multiplets.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to also determine carbon types). A sufficient number of scans will be needed due to the lower sensitivity of ¹³C.

-

2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. The use of non-uniform sampling (NUS) can reduce acquisition time for lengthy 2D experiments.[12]

-

Data Analysis: Process and analyze all spectra. Use the 2D correlations to build the molecular structure from the ground up, assigning every proton, carbon, and fluorine signal to its specific position in the molecule.

X-Ray Crystallography: The Gold Standard

For an unequivocal, three-dimensional structure determination, single-crystal X-ray crystallography is the ultimate analytical technique.[20][21] It provides precise measurements of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[22][23]

Causality: When X-rays are passed through a single, well-ordered crystal, they diffract in a unique pattern. The geometry and intensity of this diffraction pattern can be mathematically transformed to generate a 3D electron density map of the molecule, revealing the exact position of each atom.[22]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step.[24] Since the compound is a liquid at room temperature, crystallization must be attempted at low temperatures. Slow cooling of the neat liquid or slow evaporation of a solution in a low-boiling-point solvent (e.g., pentane) in a cryo-chamber are viable methods.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction data are collected as it is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting atomic model is then refined to achieve the best possible fit with the experimental data.

Summary and Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each method provides a unique and essential piece of the puzzle, and their combined data create a self-validating and unassailable structural proof.

-

Mass Spectrometry confirms the correct molecular formula.

-

IR Spectroscopy verifies the presence of the key aromatic and C-F functional groups.

-

1D and 2D NMR Spectroscopy synergistically establish the precise atom-to-atom connectivity, allowing for the definitive assignment of the 1,2,3-substitution pattern.

-

X-Ray Crystallography , if successful, provides the ultimate confirmation with an exact 3D model of the molecule.

By following this comprehensive guide, researchers, scientists, and drug development professionals can approach the characterization of complex fluorinated molecules with a high degree of confidence and scientific rigor.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. biophysics.org [biophysics.org]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. colorado.edu [colorado.edu]

- 19. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rigaku.com [rigaku.com]

- 21. azolifesciences.com [azolifesciences.com]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. excillum.com [excillum.com]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of highly fluorinated organic compounds is paramount. This compound is a key building block whose utility is defined by the specific arrangement of its fluorine substituents. These substituents dramatically influence the molecule's electronic properties, reactivity, and conformational behavior. A comprehensive understanding of its spectroscopic signature is therefore not merely academic but essential for quality control, reaction monitoring, and rational molecular design.

This guide provides an in-depth analysis of the key spectroscopic data for this compound (C₈H₃F₇). We will dissect its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The focus will be on not just presenting the data, but explaining the underlying principles and structural correlations, offering field-proven insights into the causality behind the observed spectral features.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound dictates its spectral complexity. The molecule possesses a Cₛ plane of symmetry, rendering the two trifluoromethyl groups chemically equivalent. However, all three aromatic protons and the four associated aromatic carbons are chemically distinct. This asymmetry is the key to interpreting the complex spin-spin coupling networks observed in its NMR spectra.

"1H and 19F NMR of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound. This molecule, with its unique arrangement of seven spin-active fluorine nuclei and three protons on an aromatic ring, presents a complex and information-rich case study in NMR spectroscopy. This document is intended for researchers, chemists, and drug development professionals who utilize NMR for the structural elucidation of complex fluorinated organic molecules. We will delve into the theoretical underpinnings of the expected spectra, predict chemical shifts and spin-spin coupling patterns, provide a robust experimental protocol for data acquisition, and discuss the logic behind spectral interpretation.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated organic compounds are of paramount importance in modern science, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in organic synthesis and serves as an excellent model for understanding the intricate NMR spectral features of polysubstituted fluoroaromatics.

NMR spectroscopy is the definitive tool for the structural characterization of such molecules. While ¹H NMR provides information about the proton environments, ¹⁹F NMR is indispensable due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] A thorough analysis of both ¹H and ¹⁹F spectra, particularly the complex web of homonuclear (H-H, F-F) and heteronuclear (H-F) spin-spin couplings, is essential for unambiguous structural verification.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates the appearance of its NMR spectra. The molecule possesses a plane of symmetry only if we consider the free rotation of the CF₃ groups over the NMR timescale. However, the substitution pattern renders all three aromatic protons (H4, H5, H6) and all three fluorine-containing groups (F2, and the two CF₃ groups at C1 and C3) chemically distinct, though the two CF₃ groups are chemically equivalent to each other due to rapid rotation.

This leads to the expectation of:

-

Three unique signals in the ¹H NMR spectrum.

-

Two unique signals in the ¹⁹F NMR spectrum.

The powerful electron-withdrawing nature of the fluorine and trifluoromethyl substituents will deshield the aromatic protons, shifting their resonances downfield compared to benzene (δ ~7.3 ppm).

Caption: Molecular structure of this compound.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by complex multiplets arising from extensive H-H and H-F couplings. The interpretation requires a careful dissection of the coupling constants (J), which are transmitted through chemical bonds.[2][3]

Chemical Shifts (δ)

The three aromatic protons will resonate in distinct regions, heavily influenced by the neighboring electron-withdrawing groups.

-

H5: Positioned para to the C2-Fluorine and meta to two CF₃ groups, it is expected to be the most downfield signal.

-

H4 & H6: These protons are ortho to a CF₃ group. H6 is also ortho to the C2-Fluorine, while H4 is para to it. This difference in proximity to the highly electronegative C2-Fluorine will cause H6 to appear at a different chemical shift than H4.

Spin-Spin Coupling (J-Coupling)

The splitting pattern of each proton signal is a roadmap of its neighboring spin-active nuclei. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

-

Proton-Proton (H-H) Coupling:

-

Proton-Fluorine (H-F) Coupling:

-

³J_HF (ortho): The coupling between H6 and F2 will be significant.

-

⁴J_HF (meta): The coupling between H5 and F2 will be present but smaller than the ortho coupling.

-

⁵J_HF (para): The coupling between H4 and F2 will be the smallest of the ring-fluorine couplings.

-

⁴J_HF (to CF₃): Coupling is expected between H4/H6 and the adjacent CF₃ groups.

-

⁵J_HF (to CF₃): Weaker coupling will exist between H5 and the two meta CF₃ groups.

-

Predicted Splitting Patterns

The combination of these couplings results in highly complex signals that are often described as "multiplets" unless observed on a high-field instrument.

-

Signal for H6: Will be split by H5 (³J_HH), H4 (⁴J_HH), F2 (³J_HF), and the C1-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).

-

Signal for H5: Will be split by H4 and H6 (³J_HH), F2 (⁴J_HF), and both CF₃ groups (⁵J_HF). This will be a highly complex multiplet.

-

Signal for H4: Will be split by H5 (³J_HH), H6 (⁴J_HH), F2 (⁵J_HF), and the C3-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).

Data Summary: ¹H NMR

| Proton | Predicted δ (ppm) | Predicted Splitting Pattern | Coupling To | Coupling Type | Typical J (Hz) |

| H4 | ~7.8 - 8.2 | ddddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |

| H6 | ⁴J_HH (meta) | 2-4 | |||

| F2 | ⁵J_HF (para) | < 2 | |||

| C3-CF₃ | ⁴J_HF | 1-3 | |||

| H5 | ~8.0 - 8.4 | multiplet | H4, H6 | ³J_HH (ortho) | 6-10 |

| F2 | ⁴J_HF (meta) | 4-8 | |||

| C1,C3-CF₃ | ⁵J_HF | < 2 | |||

| H6 | ~7.8 - 8.2 | dddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |

| H4 | ⁴J_HH (meta) | 2-4 | |||

| F2 | ³J_HF (ortho) | 8-12 | |||

| C1-CF₃ | ⁴J_HF | 1-3 |

In-depth Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides complementary and crucial information. Two signals are expected: one for the aromatic fluorine and one for the six equivalent fluorines of the two trifluoromethyl groups.[1]

Chemical Shifts (δ)

Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (δ = 0 ppm).[5]

-

Ar-F (F2): Aromatic fluorines typically resonate in the range of -100 to -140 ppm.

-

-CF₃: Trifluoromethyl groups on an aromatic ring resonate in a characteristic region, often around -60 to -65 ppm.[6]

Spin-Spin Coupling (J-Coupling)

-

Fluorine-Fluorine (F-F) Coupling:

-

⁴J_FF (meta): A key coupling will be observed between the F2 nucleus and the six fluorine nuclei of the two equivalent CF₃ groups.

-

-

Fluorine-Proton (F-H) Coupling:

-

These are the same interactions that split the proton signals, but viewed from the fluorine perspective. The F2 signal will be split by H6 (³J_FH), H5 (⁴J_FH), and H4 (⁵J_FH). The CF₃ signal will be split by the adjacent protons H4 and H6 (⁴J_FH) and the more distant H5 (⁵J_FH).

-

Predicted Splitting Patterns

-

Signal for Ar-F (F2): This signal will be split by the six equivalent CF₃ fluorines into a septet (⁴J_FF). Each line of this septet will then be further split by H6 (doublet, ³J_FH), H5 (doublet, ⁴J_FH), and H4 (doublet, ⁵J_FH). The result will be a complex multiplet, likely appearing as a septet of doublets of doublets (sept-dd).

-

Signal for -CF₃: This signal will be split by the single F2 nucleus into a doublet (⁴J_FF). This doublet will be further split by the neighboring protons. Since couplings to H4/H6 and H5 will be small and potentially different, this may appear as a doublet of multiplets.

Data Summary: ¹⁹F NMR

| Fluorine Group | Predicted δ (ppm vs CFCl₃) | Predicted Splitting Pattern | Coupling To | Coupling Type | Typical J (Hz) | | :--- | :--- | :--- | :--- | :--- | | Ar-F (at C2) | -110 to -130 | sept-dd (multiplet) | 2 x CF₃ | ⁴J_FF (meta) | 5-15 | | | | | H6 | ³J_FH (ortho) | 8-12 | | | | | H5 | ⁴J_FH (meta) | 4-8 | | | | | H4 | ⁵J_FH (para) | < 2 | | 2 x -CF₃ | -60 to -65 | d (multiplet) | F2 | ⁴J_FF (meta) | 5-15 | | | | | H4, H6 | ⁴J_FH | 1-3 | | | | | H5 | ⁵J_FH | < 2 |

Experimental Protocol for High-Resolution NMR Acquisition

Acquiring high-quality, interpretable spectra for this molecule requires careful attention to experimental parameters. The causality for these choices is rooted in the need to achieve high resolution to resolve small coupling constants and to ensure quantitative accuracy.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent with high chemical stability and purity, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice.

-

Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, no internal standard is strictly necessary as the solvent lock can be used for referencing, but a compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used as an external reference if needed.[5][7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Acquisition

-

Rationale: A high-field spectrometer (≥400 MHz for ¹H) is strongly recommended. Higher field strength increases chemical shift dispersion, which is critical for resolving the overlapping multiplets and second-order effects common in such spin systems.

-

Instrument Tuning: Tune and match the ¹H and ¹⁹F channels on the NMR probe to the sample.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. This is crucial for achieving high resolution.

-

¹H Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) experiment is usually sufficient.

-

Spectral Width: ~12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AT): ≥ 3 seconds. A longer AT provides better digital resolution to resolve fine J-couplings.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration, though it is less critical for simple structural confirmation.[2]

-

Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

-

-

¹⁹F Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30). Proton decoupling can be used to simplify the spectrum, but the coupled spectrum contains more structural information.

-

Spectral Width: ~200-250 ppm, centered around -100 ppm to cover both expected signals.

-

Acquisition Time (AT): ≥ 2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16 to 64 scans.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are rich with structural detail, arising from a dense network of spin-spin couplings. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, guides the interpretation of the complex experimental data. This guide underscores the necessity of high-field instrumentation and carefully chosen experimental parameters to resolve the fine spectral features. By leveraging the combined power of ¹H and ¹⁹F NMR, researchers can achieve confident and unambiguous characterization of this and other similarly complex fluorinated molecules, which is a critical step in the pipeline of chemical research and development.

References

"mass spectrometry of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₃F₇). Designed for researchers, analytical chemists, and drug development professionals, this document delineates the predictable ionization and fragmentation patterns of this highly fluorinated aromatic compound. By leveraging established principles of mass spectrometry and drawing analogies from structurally related molecules, we present a robust framework for its identification and characterization. This guide includes a detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and predictive data on its primary electron ionization fragments, offering a self-validating system for experimental work.

Introduction and Molecular Profile

This compound is a specialized organofluorine compound characterized by a benzene ring substituted with a fluorine atom and two trifluoromethyl groups. Such highly fluorinated aromatic structures are of significant interest as building blocks in medicinal chemistry, agrochemicals, and materials science due to the unique electronic and lipophilic properties conferred by the fluorine substituents.

Understanding the mass spectrometric behavior of this molecule is critical for its synthesis, quality control, and downstream applications. The presence of multiple, strongly electron-withdrawing groups (one F, two CF₃) on the aromatic ring dictates a unique fragmentation pattern under ionization, which can be predicted and leveraged for unambiguous identification.

Molecular Properties Summary:

| Property | Value | Source |

| Chemical Formula | C₈H₃F₇ | - |

| Molecular Weight (Nominal) | 232 g/mol | - |

| Exact Mass | 232.0125 Da | Calculated |

| Structure | This compound | - |

| Boiling Point | ~116 °C (analogous C₈H₄F₆) | [1] |

| Ionization Method of Choice | Electron Ionization (EI) | [2][3] |

| Recommended Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5] |

Predicted Ionization and Fragmentation Behavior

The inherent volatility and thermal stability of this compound make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3][4] EI is a hard ionization technique that imparts significant internal energy to the analyte, inducing reproducible and structurally informative fragmentation.[2]

The fragmentation cascade is governed by the stability of the resulting ions and neutral losses. The aromatic ring provides a stable core, suggesting that the molecular ion peak (M•+) should be clearly observable. The primary fragmentation pathways are predicted to involve the cleavage of C-F bonds from the trifluoromethyl groups and the loss of the entire CF₃ radical, as these processes lead to energetically favorable fragment ions.

The Molecular Ion (M•+)

Upon electron impact (typically at 70 eV), the molecule will lose an electron to form the molecular ion radical cation, [C₈H₃F₇]•+.

-

Predicted m/z: 232.01

-

Significance: The presence of a peak at this m/z confirms the molecular weight of the compound. Due to the stability of the aromatic system, this peak is expected to be prominent.[6]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the high electronegativity of fluorine and the strength of the C-F bond versus the C-C bond. The following pathways are predicted based on the fragmentation of similar compounds like 1,3-bis(trifluoromethyl)benzene and other fluorinated aromatics.[7][8][9][10]

-

Loss of a Fluorine Radical (•F): This is a common initial fragmentation step for fluorinated compounds. The loss of a fluorine atom from one of the CF₃ groups is highly probable.

-

Fragment: [M - F]⁺ or [C₈H₃F₆]⁺

-

m/z: 213.01

-

Rationale: This pathway leads to the formation of a stabilized cation.

-

-

Loss of a Trifluoromethyl Radical (•CF₃): The cleavage of a C-C bond to release a stable •CF₃ radical is a major and highly diagnostic fragmentation pathway.

-

Fragment: [M - CF₃]⁺ or [C₇H₃F₄]⁺

-

m/z: 163.02

-

Rationale: This is often the base peak or one of the most intense peaks in the spectrum for trifluoromethyl-substituted aromatics due to the stability of the resulting fluorinated benzyl-type cation.[8]

-

-

Sequential Fragmentation: The primary fragments will undergo further dissociation. For instance, the [M - CF₃]⁺ ion can subsequently lose carbon monoxide (CO) or other small neutral molecules, a common pathway for aromatic cations.[8]

-

Fragment: [M - CF₃ - CO]⁺ or [C₆H₃F₄]⁺

-

m/z: 135.02

-

Rationale: Rearrangement and loss of CO from aryl cations is a well-documented process.

-

The predicted fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum.

| m/z (Monoisotopic) | Proposed Formula | Identity | Neutral Loss | Predicted Relative Intensity |

| 232.01 | [C₈H₃F₇]•+ | Molecular Ion (M•+) | - | Moderate to High |

| 213.01 | [C₈H₃F₆]⁺ | [M - F]⁺ | •F (19 Da) | Moderate |

| 163.02 | [C₇H₃F₄]⁺ | [M - CF₃]⁺ | •CF₃ (69 Da) | High (Potential Base Peak) |

| 145.02 | [C₇H₄F₃]⁺ | [M - F - CF₂]⁺ | •F, :CF₂ | Low to Moderate |

| 135.02 | [C₆H₃F₄]⁺ | [M - CF₃ - CO]⁺ | •CF₃, CO | Low to Moderate |

| 113.02 | [C₆H₃F₂]⁺ | Fragment Ion | Multiple losses | Low |

Experimental Protocol for GC-MS Analysis

This section provides a standardized, self-validating protocol for the analysis of this compound. Adherence to these parameters ensures reproducible and high-quality data.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

-

Causality Note: This concentration range prevents detector saturation while ensuring adequate signal intensity for trace impurity analysis.

-

Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).

-

Causality Note: This column phase provides excellent separation for non-polar aromatic compounds.[11]

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Causality Note: 70 eV is the industry standard that provides extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[7]

-

-

Mass Scan Range: m/z 40 - 400.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

The complete analytical workflow is depicted below.

Caption: Standard workflow for GC-MS analysis of the target compound.

Alternative Ionization Techniques: A Brief Outlook

While EI is the primary technique for structural elucidation, "soft" ionization methods can be valuable for confirming the molecular weight, especially if the molecular ion is weak or absent in the EI spectrum.

-

Chemical Ionization (CI): Using a reagent gas like methane or ammonia, CI produces protonated molecules ([M+H]⁺) or adducts with minimal fragmentation.[12] This technique is ideal for unequivocally determining the molecular weight (m/z 233 in positive ion mode). It serves as an excellent orthogonal method to validate the molecular ion observed under EI conditions.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization. The resulting mass spectrum is predicted to be highly characteristic, featuring a prominent molecular ion at m/z 232 and a dominant base peak at m/z 163, corresponding to the loss of a •CF₃ radical. The presented analytical protocol offers a robust and reliable method for achieving high-quality, reproducible data for compound identification, purity assessment, and quality control in both research and industrial settings.

References

- 1. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]

- 2. rroij.com [rroij.com]

- 3. agilent.com [agilent.com]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 6. whitman.edu [whitman.edu]

- 7. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. Benzene, fluoro- [webbook.nist.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Theoretical Elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene: A Computational Roadmap

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a molecule of significant interest in the fields of medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust, first-principles computational protocol to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and drawing insights from analogous fluorinated systems, we present a predictive analysis of the molecule's conformational landscape, reactivity, and spectral signatures. This in-silico investigation serves as an essential roadmap for guiding future synthesis, characterization, and application of this promising fluorinated scaffold.

Introduction: The Rationale for a Theoretical Deep Dive

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern molecular design. These modifications can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making them invaluable in drug discovery and the development of advanced materials. This compound presents a compelling case study, featuring a dense arrangement of highly electronegative groups on a benzene core. This unique substitution pattern is expected to give rise to complex intramolecular interactions that dictate its three-dimensional structure and chemical behavior.

Theoretical studies provide a powerful, cost-effective, and insightful means to probe such complex molecules before embarking on challenging and resource-intensive laboratory synthesis. This guide details the computational methodologies required to build a comprehensive profile of this compound, offering predictive data to accelerate its empirical investigation.

Part 1: A Validated Computational Protocol

The foundation of any reliable theoretical study is a well-defined and validated computational methodology. The protocol described herein is based on methods that have been successfully applied to similar polyhalogenated aromatic compounds.[1]

Core Methodology: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for molecules of this size. The calculations would be performed using a functional such as B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a comprehensive basis set like 6-311++G(d,p) to accurately describe the electronic structure.

Step-by-Step Computational Workflow

-

Conformational Analysis: A Potential Energy Surface (PES) scan will be performed by systematically rotating the C-C bonds connecting the trifluoromethyl groups to the benzene ring. This is crucial for identifying all stable low-energy conformers.[2]

-

Geometry Optimization: Each identified minimum on the PES will be fully optimized to find its lowest energy structure.

-

Vibrational Frequency Calculation: A frequency analysis will be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the basis for simulating IR and Raman spectra.[1]

-

Electronic Property Calculation:

-

Natural Bond Orbital (NBO) Analysis: To understand the intramolecular electronic landscape, NBO analysis will be employed. This method elucidates charge distribution, hyperconjugative interactions, and steric repulsion, which are the primary forces governing the conformational preferences in fluorinated molecules.[1][3]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MESP): An MESP map will be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.[1]

-

-

Spectroscopic Simulation:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

-

Solvent Effects: To simulate realistic solution-phase conditions, a Polarizable Continuum Model (PCM) can be applied to all relevant calculations.

-

Computational Workflow Diagram

Caption: A comprehensive workflow for the theoretical study of this compound.

Part 2: Predicted Conformational Landscape

The primary determinant of this molecule's shape will be the orientation of the two bulky and highly polar CF₃ groups. Their rotation is hindered by steric clashes with each other and with the adjacent fluorine atom.

Based on studies of similar ortho-substituted systems, we can predict that the lowest energy conformer will adopt a geometry that minimizes these repulsive interactions.[3][4] It is hypothesized that the most stable conformer will have the two CF₃ groups rotated out of the plane of the benzene ring in a staggered fashion to maximize their separation.

| Conformer | Description of CF₃ Orientation | Predicted Relative Energy (kcal/mol) |

| A (Global Minimum) | One C-F bond of each CF₃ group is anti-periplanar to the C-C bond of the ring. | 0.00 |

| B | One CF₃ group is rotated by 60 degrees. | ~1.5 - 2.5 |

| C (Transition State) | Both CF₃ groups are eclipsed with the ring plane. | > 5.0 |

Note: These are estimated values based on analogous systems and require explicit DFT calculation for confirmation.

Caption: Predicted relative energies of key conformers of this compound.

Part 3: Electronic Properties and Chemical Reactivity

The dense fluorination is expected to make the benzene ring highly electron-deficient. This has profound implications for its reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key to understanding reactivity. The electron-withdrawing nature of the substituents will significantly lower the energy of both orbitals.

| Parameter | Predicted Value | Implication |

| HOMO Energy | Low (~ -8.0 eV) | Poor electron donor; resistant to oxidation. |

| LUMO Energy | Low (~ -1.5 eV) | Good electron acceptor; susceptible to reduction. |

| HOMO-LUMO Gap | Large (~ 6.5 eV) | High kinetic stability. |

Reactivity and Potential Applications

The MESP map is predicted to show a large region of positive electrostatic potential (electron deficiency) over the aromatic ring and negative potential around the fluorine atoms of the CF₃ groups and the ring fluorine.

-

Electrophilic Aromatic Substitution: The ring is expected to be strongly deactivated towards electrophilic attack. Reactions would require harsh conditions and would likely be directed to the C5 position, which is the least deactivated.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it a prime candidate for SₙAr reactions. The positions ortho and para to the fluorine and CF₃ groups (C2, C4, C6) are activated for nucleophilic attack. This opens up avenues for synthesizing a wide range of derivatives.

-

Applications in Drug Discovery: The predicted high metabolic stability and unique electronic profile make this scaffold an attractive core for developing new pharmaceuticals.

-

Applications in Materials Science: The molecule's high thermal stability and electron-accepting properties could be exploited in the design of new polymers, liquid crystals, or components for organic electronics.

Part 4: Predicted Spectroscopic Profile

A key outcome of this theoretical study is the prediction of spectroscopic data that can be used to identify and characterize the molecule in a laboratory setting.

NMR Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, will be the most powerful tool for characterization.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Couplings |

| ¹H | 7.5 - 8.0 | Complex multiplets due to H-H and H-F couplings. |

| ¹⁹F (Aromatic) | -110 to -130 | A multiplet due to coupling with aromatic protons and potentially through-space coupling to the CF₃ groups. |

| ¹⁹F (CF₃) | -55 to -65 | A doublet or more complex multiplet due to coupling with the ortho-fluorine atom.[5] The observation of through-space J-coupling would confirm the predicted conformation.[4][6] |

| ¹³C | 120 - 140 | Complex spectra featuring large C-F coupling constants. The carbons attached to the CF₃ groups will appear as quartets.[5] |

Vibrational Spectroscopy (IR & Raman)

The IR and Raman spectra will be dominated by strong absorptions related to the C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak |

| Aromatic Ring Stretch | 1600 - 1450 | Medium |

| CF₃ Asymmetric Stretch | ~1280 | Very Strong (IR) |

| CF₃ Symmetric Stretch | ~1180 | Strong (IR) |

| Aromatic C-F Stretch | ~1140 | Strong (IR) |

Conclusion

This in-depth theoretical guide provides a foundational understanding of this compound. The computational protocol outlined here predicts a molecule with high kinetic stability, a strongly electron-deficient aromatic ring, and distinct spectroscopic signatures. The conformational landscape is governed by the steric and electronic repulsion of its dense fluorine substituents. These insights into its structure, reactivity, and properties establish a critical framework that will empower researchers to efficiently synthesize, characterize, and ultimately harness the potential of this versatile fluorinated building block in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. benchchem.com [benchchem.com]

"electronic properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly fluorinated aromatic compound whose unique electronic landscape is dictated by the synergistic effects of its substituents. The presence of a fluorine atom and two trifluoromethyl groups on the benzene ring creates a profoundly electron-deficient system. This guide elucidates the core electronic properties of this molecule, offering insights into its predicted reactivity, stability, and potential applications. By integrating theoretical principles with computational and experimental methodologies, this document serves as a comprehensive resource for professionals leveraging fluorinated scaffolds in materials science and medicinal chemistry.

Introduction

Fluorinated organic compounds have become indispensable in modern chemistry, offering unique properties that are not readily achievable with their non-fluorinated counterparts. The strategic introduction of fluorine can dramatically alter a molecule's electronic nature, lipophilicity, metabolic stability, and binding affinities. This compound (CAS No. 887268-09-9) is an exemplar of this molecular design strategy.[1] Its architecture, featuring three potent electron-withdrawing substituents, renders the aromatic ring exceptionally electron-poor, paving the way for novel applications in drug development and advanced materials. Understanding the fundamental electronic properties of this molecule is paramount to unlocking its full potential as a versatile chemical building block.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Reference(s) |

| CAS Number | 887268-09-9 | [1][2] |

| Molecular Formula | C₈H₃F₇ | [3] |

| Molecular Weight | 232.10 g/mol | [1][3] |

| SMILES | FC1=C(C=CC=C1C(F)(F)F)C(F)(F)F | [1] |

Chapter 1: The Architecture of Electron Deficiency: A Theoretical Framework

The electronic character of this compound is a direct consequence of the powerful and distinct electronic effects exerted by its fluoro and trifluoromethyl substituents.

The Trifluoromethyl Group (-CF₃): A Potent Inductive Sink